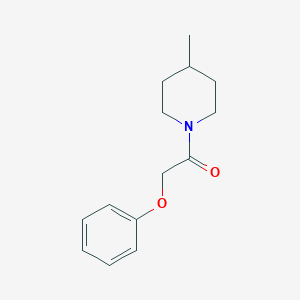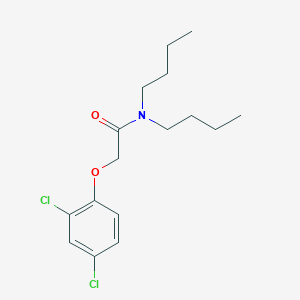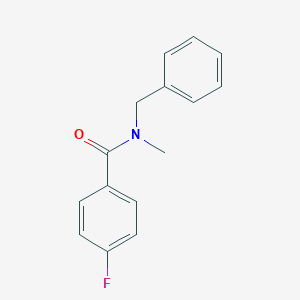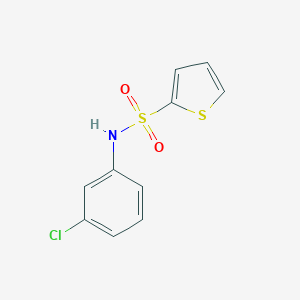
N-(3-chlorophenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)thiophene-2-sulfonamide, commonly referred to as CPT-11, is a chemical compound with potential applications in scientific research. This compound is a derivative of irinotecan, a chemotherapy drug used to treat colon and rectal cancer. However,
Mecanismo De Acción
CPT-11 exerts its anticancer effects by inhibiting topoisomerase I, which is responsible for relieving torsional strain in DNA during replication and transcription. CPT-11 binds to the enzyme and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. In addition, CPT-11 can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPT-11 in lab experiments is its specificity for topoisomerase I, which allows for targeted inhibition of this enzyme. However, CPT-11 can also have off-target effects, leading to toxicity in normal cells. In addition, the synthesis of CPT-11 can be complex and time-consuming, making it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research involving CPT-11. One area of interest is the development of new formulations or delivery methods to improve the efficacy of CPT-11 in cancer treatment. Another potential direction is the investigation of CPT-11's effects on other cellular processes beyond topoisomerase I inhibition. Additionally, research could focus on identifying biomarkers that predict response to CPT-11 treatment, allowing for more personalized cancer therapy.
In conclusion, N-(3-chlorophenyl)thiophene-2-sulfonamide, or CPT-11, has potential applications in scientific research due to its ability to inhibit topoisomerase I and induce cell death in cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for research involving CPT-11.
Métodos De Síntesis
CPT-11 is synthesized through a multistep process involving the reaction of 3-chlorobenzenesulfonyl chloride with thiophene-2-amine, followed by the addition of sodium hydroxide and irinotecan. The resulting product is then purified through a series of chromatography techniques.
Aplicaciones Científicas De Investigación
CPT-11 has potential applications in scientific research due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. CPT-11 has been shown to be effective in treating a variety of cancers, including lung, ovarian, and cervical cancer.
Propiedades
Nombre del producto |
N-(3-chlorophenyl)thiophene-2-sulfonamide |
|---|---|
Fórmula molecular |
C10H8ClNO2S2 |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |
Clave InChI |
KXDHPPLMRGARJZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



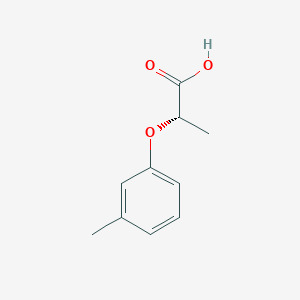
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)
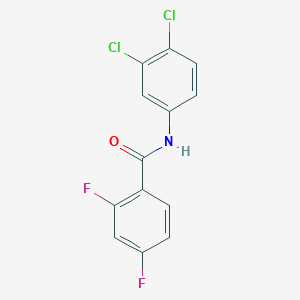
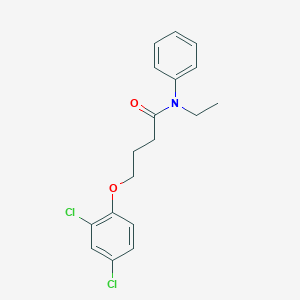
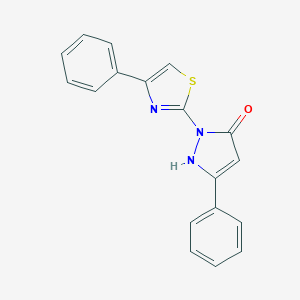
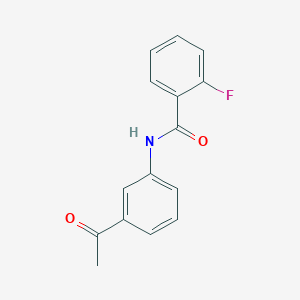
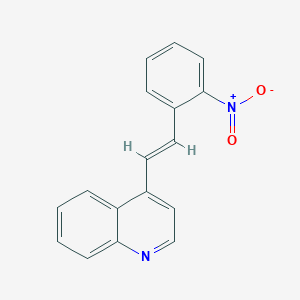
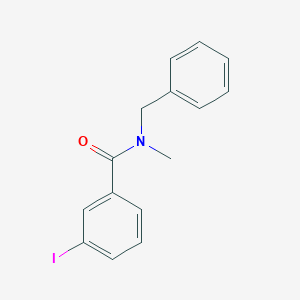
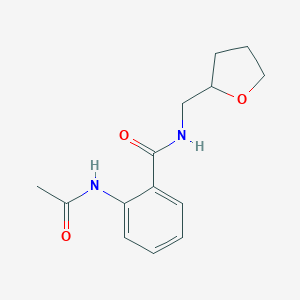
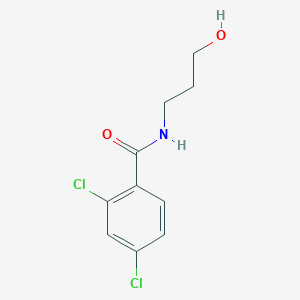
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
